molecular formula C6H11NSSi B1297445 2-(Trimethylsilyl)thiazole CAS No. 79265-30-8

2-(Trimethylsilyl)thiazole

Cat. No.: B1297445
CAS No.: 79265-30-8
M. Wt: 157.31 g/mol
InChI Key: VJCHUDDPWPQOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)thiazole can be synthesized from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . The general procedure involves the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound typically follows the same general procedure as described above. The scalability of this synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

2-(Trimethylsilyl)thiazole, with the molecular formula C₆H₁₁NSSi and CAS number 79265-30-8, exhibits unique properties that enhance its utility in chemical reactions. Its structure includes a thiazole ring, which is known for its biological activity and reactivity in synthetic pathways. The compound's trimethylsilyl group contributes to its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .

Acyclic Stereoselective Strategies

One of the primary applications of this compound is in acyclic stereoselective synthesis. The compound acts as a formyl anion equivalent, facilitating the formation of complex organic molecules through the thiazole-addition-unmasking methodology. This method allows for the selective introduction of functional groups at specific positions on carbon chains, leading to high-yield synthesis of target compounds .

Synthesis of Antiviral Agents

Research has demonstrated that thiazole derivatives, including those derived from this compound, can enhance antiviral potency. A study focused on designing thiazoles to improve metabolic stability and therapeutic index revealed promising results against viral infections. The synthesized compounds showed effective inhibition of viral replication, indicating their potential as antiviral agents .

Anticancer Activity

Thiazoles are recognized for their anticancer properties, and this compound plays a role in synthesizing novel thiazole derivatives with enhanced anticancer activity. For instance, compounds synthesized from this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could improve selectivity and potency against cancer cells .

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound 19A549 (Lung Cancer)23.30 ± 0.35Induction of apoptosis
Compound 20U251 (Glioblastoma)Not specifiedTargeting metabolic pathways

Antimicrobial Properties

Recent investigations have identified several thiazole derivatives as promising antibacterial agents. The thiazole moiety's structural features contribute to its ability to inhibit bacterial growth effectively. For example, a derivative of this compound demonstrated equipotent activity against Staphylococcus aureus compared to standard antibiotics like chloramphenicol .

Case Study: Anticancer Thiazoles

In a study conducted by Evren et al., novel N-substituted thiazoles were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and apoptosis-inducing capabilities, underscoring the potential of thiazoles in cancer therapeutics .

Case Study: Antimicrobial Thiazoles

Another case study focused on the synthesis of coumarin-thiazoline hybrids showed effective anti-mycobacterial activity against Mycobacterium tuberculosis strains. These compounds were synthesized through cyclization methods involving thiazole derivatives, demonstrating their potential as new anti-tubercular agents .

Biological Activity

2-(Trimethylsilyl)thiazole is a heterocyclic compound known for its diverse biological activities. Its structure, characterized by the presence of a thiazole ring and a trimethylsilyl group, enables various interactions with biological macromolecules, influencing numerous biochemical pathways. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C5H9NS(Trimethylsilyl group at position 2 of the thiazole ring)\text{C}_5\text{H}_9\text{N}\text{S}\quad (\text{Trimethylsilyl group at position 2 of the thiazole ring})

The presence of the trimethylsilyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Recent studies have identified this compound derivatives as promising candidates for anticancer agents. For example, a series of thiazole-based compounds were evaluated for their ability to inhibit SIRT2, an enzyme implicated in cancer progression. One compound demonstrated an IC50 value of 9.0 µM against SIRT2, indicating significant potential for further development as an anticancer drug .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundTargetIC50 (µM)
T1SIRT217.3
5aSIRT29.0
ReferenceSIRT28.6

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. A coordination compound containing a thiazole ligand exhibited notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . The structure-activity relationship analysis indicated that electron-withdrawing groups significantly enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
L1C. albicans32
L2A. niger64
L3Bacillus spp.15.62

The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific enzymes and receptors. For instance, the inhibition of SIRT2 leads to increased acetylation of proteins such as α-tubulin, which is crucial for cell cycle regulation and apoptosis . The binding affinity studies indicate that these compounds can effectively modulate various signaling pathways within cancer cells.

Case Studies

  • SIRT2 Inhibition : In a study focusing on SIRT2 inhibitors, several thiazole derivatives were synthesized and evaluated for their anticancer properties. The most promising compound showed a concentration-dependent effect on cell viability, confirming its potential as an anticancer agent .
  • Antifungal Efficacy : A series of copper coordination compounds with thiazole ligands were tested against fungal strains. The results demonstrated that these compounds not only inhibited fungal growth but also showed lower toxicity to human cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trimethylsilyl)thiazole, and how do reaction conditions influence yield and purity?

  • This compound (2-TST) is typically synthesized via nucleophilic substitution or homologation reactions. For example, the homologation of D-(R)-glyceraldehyde acetonide with 2-TST under anhydrous conditions produces stereoselective intermediates, with yields optimized by controlling reaction temperature (0–25°C) and using Lewis acids like ZnCl₂ . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of trimethylsilyl reagents are critical to minimize byproducts such as desilylated thiazole derivatives . Purity is confirmed via GC-MS or HPLC, with elemental analysis (C, H, N, S) matching theoretical values within ±0.3% .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

  • IR spectroscopy identifies key functional groups (e.g., C-Si stretching at ~700 cm⁻¹, thiazole ring vibrations at ~1600 cm⁻¹) .
  • ¹H and ¹³C NMR resolve structural features: the trimethylsilyl group appears as a singlet at δ ~0.3 ppm (¹H) and δ ~5–10 ppm (¹³C), while thiazole protons resonate at δ 7–8 ppm (¹H) .
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 158.06 for C₆H₁₁NSSi) and fragmentation patterns .
  • Elemental analysis validates stoichiometry, with deviations >0.5% indicating impurities .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in stereoselective synthesis, and what mechanistic insights explain its selectivity?

  • The thiazole ring in 2-TST acts as a directing group, enabling enantioselective additions to aldehydes. For example, in the synthesis of (S)-2-{[(4S)-N-tert-butoxycarbonyl-2,2-dimethyl-1,3-oxazolidin-4-yl]hydroxymethyl}-1,3-thiazole, 2-TST reacts with aldehydes via a six-membered transition state, favoring anti-Felkin-Anh selectivity. The bulky trimethylsilyl group sterically shields one face, achieving diastereomeric ratios up to 95:5 . Post-reaction, the thiazole is cleaved under mild conditions (e.g., Hg(OAc)₂/H₂O) to yield α-hydroxy aldehydes without racemization .

Q. What are the limitations of using this compound in Diels-Alder reactions, and how can competing pathways be suppressed?

  • 2-TST-derived dienophiles exhibit moderate reactivity in Diels-Alder reactions due to electron-withdrawing effects from the thiazole ring. Competing [2+2] cycloadditions or polymerization can occur under thermal conditions (>80°C). Suppression strategies include:

  • Using Lewis acid catalysts (e.g., TiCl₄) to polarize the dienophile .
  • Lowering reaction temperatures (<40°C) and employing high-pressure conditions to favor [4+2] cycloaddition .
  • Substituting the thiazole with electron-donating groups to enhance dienophilicity .

Q. How do computational studies rationalize the regioselectivity of this compound in cross-coupling reactions?

  • Density functional theory (DFT) calculations reveal that the C-5 position of the thiazole is more electrophilic due to resonance stabilization of the intermediate Pd complex. In Suzuki-Miyaura couplings, oxidative addition at C-5 is favored by ~8 kcal/mol over C-4, aligning with experimental yields (>80% for 5-aryl derivatives) . Steric effects from the trimethylsilyl group further disfavor C-2 substitution .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for 2-TST-mediated reactions: How can experimental variables account for these differences?

  • Catalytic yields for 2-TST in asymmetric aldol reactions vary widely (50–90%) across studies. Key variables include:

  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve catalyst solubility but may deactivate Lewis acids .
  • Moisture sensitivity : Trace water hydrolyzes the trimethylsilyl group, reducing reactivity. Rigorous drying of reagents and inert atmospheres are essential .
  • Catalyst loading : Sub-stoichiometric amounts (<10 mol%) of chiral ligands (e.g., BINOL) optimize enantioselectivity without side reactions .

Q. Methodological Recommendations

Q. What protocols ensure reproducible synthesis of this compound derivatives on a multi-gram scale?

  • Step 1 : Use Schlenk-line techniques for moisture-sensitive steps (e.g., TMSCl addition).
  • Step 2 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 8:2) to remove unreacted thiazole.
  • Step 3 : Recrystallize final products from ethanol/water (1:1) to achieve >99% purity .
  • Scale-up tip : Replace batch reactors with flow systems to enhance heat transfer and reduce decomposition .

Q. Emerging Applications

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Preliminary studies show that 2-TST-functionalized MOFs (e.g., UiO-66-NH₂) enhance CO₂ adsorption (up to 4.2 mmol/g at 1 bar) via Lewis acid-base interactions. The thiazole’s nitrogen sites coordinate to metal nodes (Zr, Cu), improving stability under hydrothermal conditions . Challenges include preventing silyl group hydrolysis during MOF synthesis (pH >7 required) .

Properties

IUPAC Name

trimethyl(1,3-thiazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHUDDPWPQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343242
Record name 2-(Trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79265-30-8
Record name 2-(Trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIMETHYLSILYL) THIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 40.6 ml n-butyl lithium (1.6M in hexane) and 18 ml diethylether is added dropwise at −70° C. a solution of 5.03 g thiazole dissolved in 59 ml diethylether. After 30 min 6.41 g trimethylsilylchloride dissolved in 59 ml diethylether is added at −70° C. The reaction mixture is stirred at −70° C. for 1 h and allowed to warm up to room temperature. The mixture is washed with saturated NaHCO3 solution, dried over Na2SO4 and the solvent is evaporated. The residue is distilled, to yield the desired product.
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
6.41 g
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 8.28 g of 2-bromothiazole in 100 ml of ether at -78° C., under argon, was added 21.7 ml of n-butyl lithium in hexane. The mixture was stirred at -78° C. for 45 minutes then 6.8 ml of trimethylsilyl chloride was added. This mixture was stirred at -78° C. for 1 hour, warmed to -30° C. over 1 hour, then 0° C. over 1/2 hour and kept at 0° C. for 1 hour. The reaction was quenched with 50 ml of 50% saturated sodium bicarbonate and then diluted with 50 ml of ether. The ether solution was washed with 50 ml of brine, dried, filtered and evaporated, giving 10.81 g of 2-trimethylsilylthiazole as an amber colored oil.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a cooled solution (-98° C.) of n-butyllithium (2.5M in hexane, 5.39 mL, 13.4 mmol, 1.1 eq) in tetrahydrofuran (100 mL) under nitrogen was added a solution of 2-bromothiazole (2.00 g, 12.2 mmol) in tetrahydrofuran (30 mL). A suspension formed as the substrate was added. After stirring at -90° C. for 30 min, freshly distilled trimethylsilyl chloride (1.55 mL, 12.2 mmol, 1.0 eq) was added. The reaction was warmed to -30° C. over 1 h and quenched with saturated aqueous sodium bicarbonate (50 mL). The aqueous phase was extracted with diethyl ether (2×40 mL). Combined organic extracts were washed with aqueous bicarbonate (2×40 mL), saturated brine (1×40 mL) and dried with anhydrous sodium sulfate. The solvents were removed and the product purified by Kugelrohr distillation at reduced pressure (2400 pascal, 110° C.). By NMR the title compound was contaminated with small amounts of starting material but no further purification was considered necessary. No accurate yield was established. MS (CI, CH4) m/z 158 (M+1,100), 186 (M+29,17)
Quantity
5.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Mix n-butyl lithium (20.4 mL, 51.0 mmol, 2.5 M in hexane) with diethyl ether (50 mL) in a three-necked flask, equipped with a dropping funnel and thermometer. Cool to −78° C. and add dropwise a solution of thiazole (4.25 g, 50.0 mmol) in diethyl ether (50 mL). After the addition is complete, stir the reaction mixture at −78° C. for 30 min, followed by addition of chlorotrimethylsilane (5.4 g, 50.0 mmol). Stir at −78° C. for an hour and then warm to room temperature. Quench the reaction by adding saturated sodium bicarbonate. Extract the aqueous layer with diethyl ether. Wash the combined organic portions with brine and dry over sodium sulfate. Filter and concentrate under reduced pressure to give a residue. Purify by distillation to give 8.33 g (52-56° C./15 mm Hg) of title compound. 1H NMR (400 MHz, CDCl3) 8.13 (d, 1H, J=2.6 Hz), 7.54 (d, 1H, J=2.6 Hz), 0.43 (s, 9H).
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Trimethylsilyl)thiazole
2-(Trimethylsilyl)thiazole
2-(Trimethylsilyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.